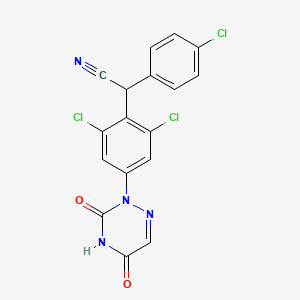

Diclazuril

Description

Diclazuril is a coccidiostat.

DICLAZURIL is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZFUDFOPOMEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046787 | |

| Record name | Diclazuril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101831-37-2 | |

| Record name | Diclazuril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101831-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclazuril [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclazuril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICLAZURIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diclazuril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLAZURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K110K1B1VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Synthesis of Diclazuril: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diclazuril, chemically known as 2,6-dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile, is a potent anticoccidial agent widely utilized in veterinary medicine. The efficiency and cost-effectiveness of its synthesis are of paramount importance for its widespread application. This technical guide provides a comprehensive overview of the primary chemical synthesis pathways of Diclazuril, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.

Core Synthesis Strategy and Key Intermediates

The synthesis of Diclazuril is a multi-step process that typically commences from readily available chlorinated nitroaromatic compounds. Two principal starting materials are commonly employed: 2,6-dichloro-4-nitroaniline (B1670479) and 3,4,5-trichloronitrobenzene (B33126) .[1][2][3] Both routes converge at a crucial common intermediate, 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile , which is often designated as "Intermediate 3" in the patent literature.[1][2] The divergence in synthetic strategies primarily occurs in the steps subsequent to the formation of this key intermediate.

Pathway I: The Classical Synthesis Route from 2,6-dichloro-4-nitroaniline

This well-established pathway provides a foundational understanding of Diclazuril synthesis. It involves a series of classical organic reactions to build the complex molecular structure.

Step 1: Synthesis of 3,4,5-trichloronitrobenzene (Intermediate 1)

The initial step involves the conversion of 2,6-dichloro-4-nitroaniline to 3,4,5-trichloronitrobenzene via a diazotization reaction followed by a Sandmeyer reaction.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve sodium nitrite (B80452) (7.2g) in 98% sulfuric acid (96g) with stirring, and heat to 70°C to ensure complete dissolution.

-

Cool the solution to 50°C and add 2,6-dichloro-4-nitroaniline (20g) in a single portion. Maintain the temperature for 1 hour.

-

Cool the mixture to 5°C and add glacial acetic acid (27.3g) dropwise. Stir for an additional hour to complete the formation of the diazonium salt.

-

In a separate flask, prepare a mixture of cuprous chloride (18g) and concentrated hydrochloric acid (7.14g).

-

Slowly add the previously prepared diazonium salt solution to the cuprous chloride mixture, ensuring the temperature is maintained below 15°C with vigorous stirring.

-

After the addition is complete, continue stirring for 1 hour, then heat the reaction mixture to 70°C for 1 hour.

-

Cool the mixture to room temperature and add water (60g) while stirring for 30 minutes to precipitate the product.

-

Collect the solid by suction filtration and dry to obtain 3,4,5-trichloronitrobenzene.[2]

Step 2: Synthesis of 2,6-dichloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (Intermediate 2)

This step involves a nucleophilic aromatic substitution reaction between 3,4,5-trichloronitrobenzene and p-chlorobenzyl cyanide.

Experimental Protocol:

-

Prepare a solution of sodium hydroxide (B78521) (10g) in water (10g).

-

To this solution, add toluene (B28343) (100ml), 3,4,5-trichloronitrobenzene (21.5g), and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (1.5g).

-

Heat the mixture to 70°C.

-

A solution of p-chlorobenzyl cyanide (15.2g) in toluene (20ml) is then added dropwise over a period of 2 hours.

-

Maintain the reaction at 70°C with stirring for 6 hours.

-

Upon completion, cool the mixture, separate the organic layer, wash with water, and dry.

-

Remove the solvent under reduced pressure to yield the desired product.

Step 3: Synthesis of 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile (Intermediate 3)

The nitro group of Intermediate 2 is reduced to an amine to form the key common intermediate.

Experimental Protocol:

-

Dissolve Intermediate 2 in a suitable solvent like toluene.

-

Add a reducing agent. For instance, using stannous chloride requires an acidic medium like concentrated hydrochloric acid, with the temperature being carefully controlled.

-

After the reduction is complete, neutralize the reaction mixture to precipitate the product.

-

Filter, wash, and dry the solid to obtain Intermediate 3.

Step 4: Synthesis of 4-(4-chlorobenzyl)-3,5-dichlorophenylhydrazine (Intermediate 4)

Intermediate 3 is converted to its corresponding hydrazine (B178648) derivative through diazotization followed by reduction.

Experimental Protocol:

-

Suspend Intermediate 3 in a 37% hydrochloric acid solution and cool the mixture to 0-5°C.

-

Add solid sodium nitrite portion-wise and stir for 30 to 60 minutes.

-

Add a concentrated hydrochloric acid solution of stannous chloride dropwise, ensuring the temperature does not exceed 5°C.

-

Continue stirring for another 30 to 60 minutes.

-

Adjust the pH of the solution to a range of 6 to 9 to precipitate the hydrazine derivative.

-

Collect the solid by filtration, wash thoroughly, and dry.[1]

Step 5: Final Cyclization to Diclazuril

The synthesis culminates in the cyclization of Intermediate 4 to form the characteristic triazinedione ring of Diclazuril.

Experimental Protocol:

-

Dissolve Intermediate 4 in acetone.

-

Add sodium cyanate (B1221674) and heat the mixture to reflux for approximately 4 hours.

-

Cool the reaction to room temperature and add acetic acid dropwise, allowing the reaction to proceed for another 4 hours.

-

Upon cooling, add an alcohol such as n-butanol or isopropanol (B130326) to induce precipitation.

-

Filter the resulting white solid and wash with water to obtain pure Diclazuril.[1]

Pathway II: An Optimized Industrial Synthesis

To enhance the feasibility of large-scale production, an improved synthesis route has been developed. This pathway aims to increase the overall yield and eliminate the need for chromatographic purification by employing a "one-pot" strategy for the final steps.[2]

The initial steps to produce Intermediate 3 are analogous to those in Pathway I, though often with optimized conditions for industrial settings. The key innovation lies in the conversion of Intermediate 4 to Diclazuril.

Steps 4 & 5 (One-Pot): Conversion of Intermediate 4 to Diclazuril

This streamlined approach combines the final cyclization and subsequent reactions into a single reaction vessel, thereby reducing processing time and resource consumption.

Experimental Protocol:

-

Following the synthesis of Intermediate 4 as described in Pathway I, the crude product is directly subjected to the cyclization conditions without isolation.

-

The reagents for the formation of the triazinedione ring and subsequent ring enlargement are added to the same reactor.

-

The reaction is driven to completion, and Diclazuril is then precipitated from the reaction mixture.

-

The final product is collected by filtration and dried. This method significantly shortens the overall process and is more amenable to industrial-scale manufacturing.[2]

Quantitative Data Summary

The following table presents a summary of the reported yields for the key transformations in the optimized industrial synthesis of Diclazuril.

| Step | Starting Material | Product | Yield (%) |

| 1 | 2,6-dichloro-4-nitroaniline | 3,4,5-trichloronitrobenzene (Intermediate 1) | 98.5[2] |

| 2 | Intermediate 1 & p-chlorobenzyl cyanide | 2,6-dichloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (Intermediate 2) | ~95 |

| 3 | Intermediate 2 | 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile (Intermediate 3) | ~90 |

| 4 | Intermediate 3 | 4-(4-chlorobenzyl)-3,5-dichlorophenylhydrazine (Intermediate 4) | ~92 |

| 5 | Intermediate 4 | Diclazuril | 86.2[2] |

| Overall | 2,6-dichloro-4-nitroaniline | Diclazuril | ~45 [2] |

Visualized Synthesis Pathways

The following diagrams provide a visual representation of the discussed synthetic routes for Diclazuril.

Caption: Classical synthesis pathway of Diclazuril.

Caption: Optimized industrial synthesis of Diclazuril.

Conclusion

The synthesis of Diclazuril has seen considerable advancements, moving from traditional, multi-step laboratory procedures to more efficient and scalable industrial processes. The optimization of the final cyclization step into a one-pot reaction is a notable development that enhances the overall yield and simplifies the manufacturing process. Future research endeavors will likely focus on the discovery of even more sustainable and economically viable synthetic methodologies, potentially exploring novel catalytic systems and greener reaction conditions.

References

Diclazuril: A Technical Guide to Its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril, a benzeneacetonitrile derivative, is a potent antiprotozoal agent widely utilized in veterinary medicine for the control of coccidiosis in poultry and other livestock.[1] Its efficacy as a therapeutic agent is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth overview of the core physicochemical characteristics of Diclazuril, offering valuable data and experimental methodologies for researchers and professionals engaged in drug development and related scientific disciplines.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Diclazuril is paramount for formulation development, analytical method design, and elucidating its mechanism of action. The key properties are summarized below.

Chemical Structure and Identity

-

IUPAC Name: 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile

-

CAS Number: 101831-37-2

-

Molecular Formula: C₁₇H₉Cl₃N₄O₂

-

Molecular Weight: 407.64 g/mol

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of Diclazuril.

| Property | Value | Reference |

| Melting Point (°C) | 269.9 | [2] |

| 295 | [3] | |

| pKa | 5.92 (weak acid) | [3][4][5] |

| LogP (Octanol-Water Partition Coefficient) | 4.54 (Calculated) | [3] |

| Aqueous Solubility | Practically insoluble (<1 mg/L at 20°C, pH 7) | [3][4][5] |

| Solubility in Organic Solvents | Soluble in N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of Diclazuril. The following sections outline established experimental protocols.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[6][7]

Methodology:

-

Preparation of Saturated Solution: An excess amount of Diclazuril powder is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath or incubator (e.g., 37 ± 1 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[7] The presence of undissolved solid material confirms saturation.[6]

-

Phase Separation: The suspension is allowed to stand to permit the settling of undissolved solid. An aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm pore size) to remove any solid particles.

-

Quantification: The concentration of Diclazuril in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

-

Calculation: The solubility is expressed as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL or µg/mL).

Workflow for Solubility Determination

Caption: Workflow for determining Diclazuril solubility via the shake-flask method.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Diclazuril is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (e.g., 1-2 °C/min) for the final determination.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the final melting point. The melting range provides an indication of purity.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[8]

Methodology:

-

Solution Preparation: A known concentration of Diclazuril is dissolved in a suitable solvent or co-solvent system (due to its low aqueous solubility). A constant ionic strength is maintained using a background electrolyte (e.g., 0.15 M KCl).[8] The solution is purged with nitrogen to remove dissolved carbon dioxide.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the Diclazuril solution.[8]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination of Diclazuril using potentiometric titration.

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (LogP).[9][10]

Methodology:

-

Phase Saturation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of Diclazuril is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.

-

Equilibration: The funnel is shaken vigorously to allow for the partitioning of Diclazuril between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of Diclazuril in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Diclazuril in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating HPLC method is crucial for quantifying Diclazuril in the presence of its degradation products.[1][11][12]

Methodology:

-

Forced Degradation: Diclazuril is subjected to various stress conditions to induce degradation. These typically include:

-

Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at room temperature.[1]

-

Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room temperature.[1]

-

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Stress: Exposure to elevated temperatures (e.g., 80°C).[1]

-

Photolytic Stress: Exposure to UV light (e.g., 254 nm and 366 nm).[1]

-

-

HPLC Method Development: A reversed-phase HPLC method is developed to separate the intact Diclazuril from all potential degradation products. Key parameters to optimize include:

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.2% phosphoric acid) is typical.[1][13] The composition can be isocratic or a gradient.

-

Flow Rate: A flow rate of around 1.0-1.2 mL/min is often employed.[1][13]

-

Detection: UV detection at a wavelength where Diclazuril has significant absorbance (e.g., 275 nm or 277 nm) is used.[1][13]

-

Method Validation: The developed method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Mechanism of Action and Signaling Pathways

While the exact molecular mechanism of Diclazuril is not fully elucidated, research indicates that it disrupts the life cycle of coccidial parasites by affecting intracellular development stages, specifically schizogony and gametogony.[14][15][16] Recent studies have identified potential molecular targets within the parasite.

One proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation in apicomplexan parasites.[14] Studies in Eimeria tenella have shown that Diclazuril treatment leads to a decrease in the mRNA and protein expression levels of CDK-related kinase 2 (EtCRK2).[14]

Another identified target is the parasite's actin cytoskeleton. Diclazuril has been shown to inhibit the activity of actin depolymerizing factor (ADF) in Eimeria tenella.[17][18] ADF is essential for the dynamic turnover of actin filaments, which is critical for parasite motility, host cell invasion, and intracellular replication. By inhibiting ADF, Diclazuril disrupts these vital processes.

Proposed Mechanism of Action of Diclazuril in Eimeria

Caption: Diclazuril's proposed mechanism of action targeting parasite cell cycle and actin dynamics.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of Diclazuril, essential for its application in research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a foundation for robust and reproducible laboratory work. The elucidated mechanism of action, though still under investigation, highlights key parasitic pathways that are targeted by this effective anticoccidial agent. This information is critical for the rational design of new formulations, the development of improved analytical methods, and the ongoing exploration of its therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Diclazuril [sitem.herts.ac.uk]

- 4. Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying for the renewal of its authorisation (Elanco GmbH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. scielo.br [scielo.br]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. mdpi.com [mdpi.com]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Selective determination of diclazuril in the presence of its degradation products. | Semantic Scholar [semanticscholar.org]

- 12. Selective determination of diclazuril in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]

- 15. biovet.com [biovet.com]

- 16. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of diclazuril acting on actin depolymerizing factor against Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of diclazuril acting on actin depolymerizing factor against Eimeria tenella|AI 总结内容,参与点评并联系作者 - Peeref [peeref.com]

Molecular Targets of Diclazuril in Eimeria Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril, a benzeneacetonitrile derivative, is a potent anticoccidial agent widely used in the poultry industry for the control of coccidiosis caused by various Eimeria species.[1][2][3][4] Despite its extensive use and proven efficacy, the precise molecular mechanism of action of Diclazuril remains an active area of research.[5] This technical guide provides a comprehensive overview of the current understanding of the molecular targets of Diclazuril in Eimeria species, with a focus on recent findings that have shed light on its potential modes of action.

Diclazuril is known to be effective against the intracellular developmental stages of Eimeria, particularly schizogony and gametogony.[1][6] Treatment with Diclazuril leads to significant degenerative changes in the first and second-generation schizonts, characterized by a loss of internal structure, the appearance of intracytoplasmic vacuoles, and incomplete merogony.[1][6] These ultrastructural observations suggest that Diclazuril interferes with critical cellular processes in the parasite. While a single, definitive molecular target has yet to be conclusively identified, several key parasitic proteins and pathways have been implicated in the anticoccidial activity of Diclazuril. This guide will delve into the evidence supporting these putative targets, present relevant quantitative data, and provide detailed experimental protocols for their investigation.

Putative Molecular Targets of Diclazuril

Recent research has identified several Eimeria proteins whose expression or function is significantly altered by Diclazuril treatment. These findings provide valuable clues to the drug's mechanism of action and are discussed in detail below.

Eimeria tenella Enolase (EtENO)

Enolase is a crucial glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. Beyond its role in energy metabolism, enolase has been identified as a multifunctional protein in various parasites, implicated in processes such as host cell invasion.[7] A study investigating the effect of Diclazuril on Eimeria tenella revealed a significant reduction in both the mRNA and protein expression levels of enolase (EtENO) in second-generation merozoites.[7] This suggests that Diclazuril may disrupt the parasite's energy production and potentially other enolase-dependent functions.

| Parameter | Treatment Group | Percentage Decrease (%) | Reference |

| EtENO mRNA expression | Diclazuril-treated | 36.3 | [7] |

| EtENO protein expression | Diclazuril-treated | 40.36 | [7] |

Objective: To quantify the relative mRNA expression of the Eimeria tenella enolase (EtENO) gene in response to Diclazuril treatment.

Materials:

-

Eimeria tenella-infected chicken cecal tissue (control and Diclazuril-treated)

-

TRIzol reagent or similar RNA extraction kit

-

High-Capacity cDNA Reverse Transcription Kit

-

SYBR Green PCR Master Mix

-

Primers for EtENO and a reference gene (e.g., 18S rRNA)

-

Real-Time PCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize 50-100 mg of cecal tissue from both control and Diclazuril-treated chickens in 1 mL of TRIzol reagent.

-

Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.

-

-

Real-Time PCR:

-

Prepare the reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers for EtENO or the reference gene, and cDNA template.

-

Perform the PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in EtENO expression.

-

Eimeria tenella CDK-related kinase 2 (EtCRK2)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Their prominence as drug targets in other apicomplexan parasites has led to investigations into their role in Eimeria. A recent study established a Diclazuril anticoccidiosis animal model and found that the transcription and translation levels of Eimeria tenella CDK-related kinase 2 (EtCRK2) were decreased in the Diclazuril-treated group compared to the infected control group.[8] Immunofluorescence analysis showed EtCRK2 localized in the cytoplasm of merozoites, with a weaker fluorescence intensity in the Diclazuril-treated group.[8] These findings suggest that Diclazuril may interfere with the cell cycle of E. tenella by affecting EtCRK2 expression.

Caption: Diclazuril's potential impact on the Eimeria cell cycle via EtCRK2.

Eimeria tenella Actin Depolymerizing Factor (EtADF)

The actin cytoskeleton plays a vital role in the motility and host cell invasion of apicomplexan parasites. Actin depolymerizing factor (ADF) is a key regulator of actin dynamics. A 2023 study demonstrated that Diclazuril can directly inhibit the biological activities of Eimeria tenella ADF (EtADF).[9] The study found that EtADF exhibits F-actin binding, bundling, and depolymerization activities, as well as G-actin sequestering and polymerization inhibition, all of which were effectively inhibited by Diclazuril.[9] This provides a direct link between Diclazuril and the disruption of a critical parasitic cellular process.

Caption: Workflow for assessing Diclazuril's effect on EtADF activity.

Eimeria tenella Microneme Proteins (EtMICs)

Microneme proteins are essential for the recognition of and attachment to host cells, a critical step in the invasion process of apicomplexan parasites. Research has shown that Diclazuril treatment significantly downregulates the mRNA expression of several invasion-related microneme genes in second-generation merozoites of E. tenella, including EtMIC1, EtMIC2, EtMIC3, EtMIC4, and EtMIC5.[10] This downregulation of key invasion-related genes likely contributes to the observed inhibition of parasite proliferation and the amelioration of pathological damage in the host.[10]

| Gene | Treatment Group | Percentage Decrease in mRNA Expression (%) | Reference |

| EtMIC1 | Diclazuril-treated | 65.63 | [10] |

| EtMIC2 | Diclazuril-treated | 64.12 | [10] |

| EtMIC3 | Diclazuril-treated | 56.82 | [10] |

| EtMIC4 | Diclazuril-treated | 73.48 | [10] |

| EtMIC5 | Diclazuril-treated | 78.17 | [10] |

Diclazuril Resistance

The emergence of drug-resistant Eimeria strains is a significant challenge in the control of coccidiosis.[11][12][13][14] Forward genetic approaches, including experimental evolution and linkage group selection, have been employed to identify genetic loci associated with Diclazuril resistance in E. tenella.[15] These studies have successfully mapped genomic regions with strong selection signals in Diclazuril-resistant strains, providing a foundation for the future identification of specific genes and mutations responsible for resistance.[15] Understanding the genetic basis of resistance is crucial for monitoring its spread and for the development of new anticoccidial drugs that can overcome existing resistance mechanisms.

Conclusion and Future Directions

While the definitive molecular target of Diclazuril in Eimeria species remains to be unequivocally identified, a growing body of evidence points towards a multi-faceted mechanism of action that involves the disruption of several key cellular processes. The downregulation of enolase (EtENO) and CDK-related kinase 2 (EtCRK2), the direct inhibition of actin depolymerizing factor (EtADF), and the reduced expression of essential microneme proteins (EtMICs) collectively contribute to the potent anticoccidial effects of Diclazuril.

Future research should focus on validating these putative targets through techniques such as thermal shift assays, in-situ hybridization, and the generation of genetically modified parasites. Elucidating the precise molecular interactions between Diclazuril and its target(s) will not only enhance our understanding of its mode of action but also pave the way for the rational design of novel anticoccidial agents with improved efficacy and a reduced propensity for resistance development. The integration of genetic, biochemical, and proteomic approaches will be instrumental in achieving these goals and ensuring the continued effective control of coccidiosis in the poultry industry.

References

- 1. biovet.com [biovet.com]

- 2. Frontiers | Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella [frontiersin.org]

- 3. Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development and Application of a Physiologically Based Pharmacokinetic Model for Diclazuril in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of diclazuril on the expression of enolase in second-generation merozoites of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]

- 9. Mechanism of diclazuril acting on actin depolymerizing factor against Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eimeria tenella: effects of diclazuril treatment on microneme genes expression in second-generation merozoites and pathological changes of caeca in parasitized chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resistance to diclazuril in field isolates of Eimeria species obtained from commercial broiler flocks in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Eimeria tenella, E. acervulina and E. maxima: studies on the development of resistance to diclazuril and other anticoccidial drugs in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Higher incidence of Eimeria spp. field isolates sensitive for diclazuril and monensin associated with the use of live coccidiosis vaccination with paracox-5 in broiler farms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Forward genetic analysis of monensin and diclazuril resistance in Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Diclazuril on the Life Cycle Stages of Coccidia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclazuril is a potent, broad-spectrum anticoccidial agent belonging to the benzeneacetonitrile class of compounds. It is widely utilized in the poultry and livestock industries for the prevention and treatment of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. This technical guide provides a comprehensive overview of the effects of diclazuril on the various stages of the coccidian life cycle. It synthesizes quantitative data on its efficacy, details experimental protocols for its evaluation, and explores its molecular mechanism of action, with a focus on its interaction with the parasite's cell cycle.

Introduction

Coccidiosis poses a significant economic burden on global livestock production, primarily affecting poultry. The disease is characterized by damage to the intestinal tract, leading to reduced nutrient absorption, diarrhea, and in severe cases, mortality. The causative agents, Eimeria species, have a complex life cycle involving both asexual and sexual stages of development within the host intestinal cells. Diclazuril is a synthetic compound that has demonstrated high efficacy against a wide range of pathogenic Eimeria species.[1][2][3] Its primary mode of action involves disrupting the development of the intracellular stages of the parasite, thereby interrupting the life cycle and preventing the shedding of oocysts.[1][4]

Effect on Coccidia Life Cycle Stages

Diclazuril exhibits a coccidiocidal effect, meaning it kills the parasite, and is active against both the asexual and sexual stages of the Eimeria life cycle.[3][5] Treatment with diclazuril leads to a complete interruption of the life cycle and prevents oocyst shedding.[5]

Asexual Stages (Schizogony)

Diclazuril is highly effective against the asexual developmental stages of coccidia, specifically the schizonts and merozoites.[1][2]

-

First and Second-Generation Schizonts: Histological studies have revealed that diclazuril induces extensive degenerative changes in both first and second-generation schizonts. These changes are characterized by a loss of internal structure, the appearance of numerous intracytoplasmic vacuoles, and incomplete merogony (the process of merozoite formation).[2][5] This ultimately leads to the complete loss of the parasitic stage.[5]

-

Merozoites: The merozoites themselves also display degenerative changes, including the presence of multiple small vacuoles within their cytoplasm.[5] Diclazuril treatment has been shown to significantly decrease the number of second-generation merozoites.[6] Furthermore, diclazuril can induce apoptosis in merozoites, contributing to the reduction in the number of developmental stages.[7]

Sexual Stages (Gametogony)

Diclazuril is also potent against the sexual stages of the Eimeria life cycle, the microgametocytes and macrogametocytes.[5][8]

-

Microgametocytes and Macrogametocytes: Treatment with diclazuril causes both micro- and macrogametocytes to appear ballooned and lose their internal structure completely.[5] In macrogametocytes, the wall-forming bodies, which are essential for the formation of the oocyst wall, either fail to develop or disappear rapidly.[5] While the growth and nuclear division during microgametogenesis in E. brunetti are not affected, the subsequent differentiation is abnormal.[8] This leads to the complete degeneration of all microgamonts.[8]

-

Oocyst Wall Formation: In fertilized macrogamonts of Eimeria maxima, diclazuril completely disrupts the normal pattern of oocyst wall formation, resulting in an abnormally thickened and incomplete wall, leading to the necrosis of the zygote.[8]

Exogenous Stage (Sporogony)

While primarily targeting the endogenous stages, diclazuril has also been shown to have an effect on the exogenous stage of the life cycle. In vitro studies have demonstrated that diclazuril can inhibit the sporulation of oocysts.[9]

Quantitative Efficacy Data

The efficacy of diclazuril has been quantified in numerous studies, demonstrating its potent anticoccidial activity at low concentrations.

Table 1: In Vivo Efficacy of Diclazuril Against Eimeria Species in Chickens

| Eimeria Species | Diclazuril Dose (ppm in feed) | Observed Effects | Reference |

| E. tenella | 1 | Complete interruption of life cycle, prevention of lesion development and oocyst shedding. | [5] |

| E. tenella | 1 | 65.13% decrease in the number of second-generation merozoites. | [6] |

| E. tenella | 1 | Downregulation of EtMIC1 (65.63%), EtMIC2 (64.12%), EtMIC3 (56.82%), EtMIC4 (73.48%), and EtMIC5 (78.17%) mRNA expression in second-generation merozoites. | [6] |

| Mixed Eimeria spp. | 1 | Highly efficacious in shuttle programs, controlling mixed infections. | [10] |

| Field Isolates | 1 | Increased sensitivity observed in isolates from farms using vaccination programs. | [11] |

Table 2: In Vitro Efficacy of Diclazuril

| Assay | Eimeria Species | Diclazuril Concentration | Effect | Reference |

| Oocyst Sporulation Inhibition | Eimeria spp. (from goats) | IC50: 0.078 mg/mL | Inhibition of oocyst sporulation. | [9] |

| ELISA | - | IC50: 0.494 ng/mL | Half-maximal inhibitory concentration in an enzyme-linked immunosorbent assay. | [12] |

Molecular Mechanism of Action: Interference with the Cell Cycle

Recent research has shed light on the molecular mechanism by which diclazuril exerts its anticoccidial effects. The primary target appears to be the parasite's cell cycle regulation.

Diclazuril treatment has been shown to downregulate the expression of cyclin-dependent kinase-related kinase 2 (EtCRK2) in Eimeria tenella at both the mRNA and protein levels.[13][14] CDKs are crucial enzymes that control the progression of the eukaryotic cell cycle.[15] By reducing the expression of EtCRK2, diclazuril likely disrupts the normal cell cycle of the developing merozoites, leading to the observed developmental arrest and degeneration.[14]

The downregulation of EtCRK2 and its associated cyclin, EtCYC3a, inhibits the kinase activity necessary for the parasite to progress through the cell cycle, ultimately leading to cell cycle arrest and parasite death.[15]

Caption: Proposed mechanism of action of diclazuril on the Eimeria cell cycle.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of anticoccidial drugs like diclazuril.

In Vitro Cultivation of Eimeria

In vitro cultivation allows for the study of specific life cycle stages and the direct effects of compounds without host interference.

Caption: General workflow for in vitro evaluation of diclazuril against Eimeria.

Detailed Methodology for In Vitro Culture:

-

Oocyst Production and Purification:

-

Infect coccidia-free chickens (3-4 weeks old) with a specific strain of Eimeria.

-

Collect feces containing oocysts from day 5 to 8 post-infection.

-

Homogenize the feces and pass through sieves to remove large debris.

-

Purify oocysts using saturated salt flotation or density gradient centrifugation.[16]

-

Induce sporulation by incubating the oocysts in a 2.5% potassium dichromate solution with aeration for 48-72 hours at 28-30°C.

-

-

Sporozoite Excystation and Purification:

-

Surface sterilize sporulated oocysts with a solution such as sodium hypochlorite.[17]

-

Induce excystation by incubating the oocysts in a solution containing trypsin and sodium taurocholate at 37°C.[16][18]

-

Purify the released sporozoites from oocyst debris using methods like DE-52 cellulose (B213188) chromatography.[19]

-

-

Cell Culture and Infection:

-

Maintain a suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells, in appropriate culture medium.[20]

-

Seed the cells in culture plates or flasks to form a confluent monolayer.

-

Inoculate the cell monolayer with the purified sporozoites.

-

-

Diclazuril Treatment and Analysis:

-

Add diclazuril at a range of concentrations to the infected cell cultures.

-

Incubate for a specified period to allow for parasite development.

-

Assess the effect of diclazuril on sporozoite invasion and intracellular development using microscopy, quantitative PCR to measure parasite DNA, or cell viability assays.[20]

-

In Vivo Efficacy Studies in Chickens

In vivo studies are crucial for determining the efficacy of anticoccidial drugs under conditions that mimic commercial use.

Caption: General workflow for in vivo evaluation of diclazuril efficacy in chickens.

Detailed Methodology for In Vivo Studies:

-

Animal Husbandry:

-

Use day-old, coccidia-free chicks of a commercial broiler strain.

-

House the birds in wire-floored battery cages or floor pens to prevent extraneous infections.

-

Provide ad libitum access to water and a standard basal diet.

-

-

Experimental Design:

-

Randomly allocate chicks to different treatment groups, including a non-infected, non-medicated control; an infected, non-medicated control; and infected groups receiving feed containing various concentrations of diclazuril.

-

-

Infection:

-

At a specified age (e.g., 14 days), orally inoculate each bird in the infected groups with a known number of sporulated oocysts of the desired Eimeria species or a mixture of species.

-

-

Data Collection and Analysis:

-

Monitor and record body weight gain and feed intake throughout the experiment to calculate the feed conversion ratio.

-

At a specific time post-infection (e.g., 6-7 days), euthanize a subset of birds from each group and perform intestinal lesion scoring.

-

Collect fecal samples at regular intervals to determine the number of oocysts per gram of feces (OPG).

-

Analyze the data statistically to compare the performance and parasite load between the different treatment groups.

-

Histopathological Examination

Histopathology provides visual evidence of the effects of diclazuril on the parasite and the host tissue.

Protocol for Histopathological Analysis:

-

Tissue Sampling:

-

Collect intestinal tissue samples (from the duodenum, jejunum, ileum, and ceca) from euthanized birds at various time points post-infection and treatment.

-

-

Fixation and Processing:

-

Fix the tissue samples in 10% neutral buffered formalin.

-

Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.

-

-

Sectioning and Staining:

-

Cut thin sections (e.g., 4-5 µm) from the paraffin blocks.

-

Mount the sections on glass slides and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

-

-

Microscopic Examination:

Conclusion

Diclazuril is a highly effective anticoccidial drug that targets multiple stages of the Eimeria life cycle, including both asexual and sexual developmental phases. Its primary mechanism of action appears to be the disruption of the parasite's cell cycle through the downregulation of key regulatory enzymes such as EtCRK2. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the efficacy and mechanisms of diclazuril and to develop novel anticoccidial strategies. Further research is warranted to elucidate the precise molecular interactions between diclazuril and its targets within the parasite.

References

- 1. nbinno.com [nbinno.com]

- 2. biovet.com [biovet.com]

- 3. Frontiers | Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella [frontiersin.org]

- 4. Development and Application of a Physiologically Based Pharmacokinetic Model for Diclazuril in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Eimeria tenella CDK-related Kinase 2: From Target Identification to Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of diclazuril nanoemulsion in control of Eimeria tenella in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrastructural evaluation of the effects of diclazuril on the endogenous stages of Eimeria maxima and E. brunetti in experimentally inoculated chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. veterinaryworld.org [veterinaryworld.org]

- 10. Efficacy of diclazuril in comparison with chemical and ionophorous anticoccidials against Eimeria spp. in broiler chickens in floor pens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased level of Eimeria sensitivity to diclazuril after using a live coccidial vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diclazuril-induced expression of CDK-related kinase 2 in the second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. High-throughput screening with the Eimeria tenella CDC2-related kinase2/cyclin complex EtCRK2/EtCYC3a - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simplified methods for obtaining purified oocysts from mice and for growing Cryptosporidium parvum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Establishment of Eimeria tenella (local isolate) in chicken embryos | Parasite [parasite-journal.org]

- 18. In Vitro Cultivation of Cryptosporidium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. parasite-journal.org [parasite-journal.org]

- 20. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolic Pathways of Diclazuril in Poultry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclazuril is a benzeneacetonitrile compound widely utilized as an anticoccidial agent in the poultry industry. Its efficacy in controlling parasites of the Eimeria genus is well-documented. Understanding the pharmacokinetic profile and metabolic fate of diclazuril in poultry is crucial for optimizing dosage regimens, ensuring animal and consumer safety, and adhering to regulatory standards for drug residues. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of diclazuril in poultry, with a focus on chickens. It includes a summary of key pharmacokinetic parameters, a description of the limited metabolic pathways, and detailed experimental protocols for the analysis of diclazuril in biological matrices.

Pharmacokinetics of Diclazuril in Poultry

Diclazuril is primarily administered to poultry orally, mixed with feed or drinking water. Its pharmacokinetic profile is characterized by relatively slow absorption and a long elimination half-life, which contributes to its sustained therapeutic effect.

Absorption

Following oral administration, diclazuril is absorbed from the gastrointestinal tract. The peak plasma concentration (Cmax) is typically reached within 6 to 8 hours post-administration in chickens.[1][2] The oral bioavailability of diclazuril can be variable and is influenced by factors such as the formulation and the physiological state of the bird.

Distribution

Diclazuril distributes to various tissues in the bird's body. The highest concentrations of diclazuril residues are consistently found in the liver and kidneys.[3][4] Lower levels are detected in muscle and fat tissues.[3][4] The tissue distribution data indicates that the liver is a key organ for both accumulation and potential metabolism of the drug.

Metabolism

A significant body of evidence indicates that diclazuril undergoes very limited metabolism in poultry.[1][5] The majority of the administered dose is excreted as the unchanged parent drug.[1][5] This low level of biotransformation is a key characteristic of diclazuril's behavior in avian species.

The primary metabolic transformation that has been identified is the cleavage of the triazine-dione ring of the diclazuril molecule. However, the metabolites resulting from this cleavage account for a very small percentage of the total dose, generally less than 10%.[6] Due to the minimal extent of this metabolic process, the parent diclazuril compound is considered the appropriate marker residue for tissue analysis.[6]

Excretion

The primary route of excretion for diclazuril and its minor metabolites in poultry is through the feces.[1][7] Urinary excretion is considered a minor pathway.[1] The elimination half-life (t1/2) of diclazuril in chickens is approximately 50 hours, contributing to its prolonged presence in the body and its residual activity against coccidia.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters of diclazuril in poultry, compiled from various studies.

Table 1: Pharmacokinetic Parameters of Diclazuril in Broiler Chickens After a Single Oral Dose

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 6 hours | [1] |

| Peak Plasma Concentration (Cmax) | 1.5-2.0 µg/mL | [1] |

| Elimination Half-life (t1/2) | ~50 hours | [1] |

Table 2: Steady-State Diclazuril Concentrations in Broiler Chicken Tissues After Medicated Feed Administration (730 µg/kg feed for 10 days)

| Tissue | Average Concentration (µg/kg) | Reference |

| Breast Muscle | 94 | [3] |

| Thigh Muscle | 135 | [3] |

| Liver | 722 | [3] |

Table 3: Diclazuril Residue Depletion in Broiler Tissues After Oral Administration (0.3 mg/kg bw/day for 3 days)

| Tissue | 0 hours Post-Administration (ppb) | 48 hours Post-Administration (ppb) | Reference |

| Liver | 1443 | 565 | [4] |

| Kidney | 1208 | 446 | [4] |

| Muscle | 209 | 101 | [4] |

Metabolic Pathways

The metabolic pathway of diclazuril in poultry is not extensive. The primary identified transformation is the cleavage of the triazine-dione ring.

Caption: Simplified metabolic pathway of diclazuril in poultry.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of diclazuril pharmacokinetics and residue analysis in poultry.

In-Vivo Pharmacokinetic Study in Broiler Chickens

This protocol outlines a typical experimental design for determining the pharmacokinetic profile of diclazuril in broiler chickens.

Caption: Experimental workflow for a pharmacokinetic study of diclazuril in poultry.

Methodology:

-

Animal Selection and Acclimatization: Healthy broiler chickens of a specific age and weight are selected and acclimatized to the experimental conditions for a period of at least one week.

-

Dosing: Diclazuril is administered orally, either as a single dose or as a medicated feed/water over a specified period. The dose should be accurately calculated based on the body weight of the birds.

-

Blood Sampling: Blood samples are collected from the wing vein at predetermined time points before and after drug administration (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation and stored at -20°C or lower until analysis.

-

Sample Analysis: The concentration of diclazuril in the plasma samples is determined using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, elimination half-life (t1/2), and the area under the curve (AUC).

Diclazuril Residue Analysis in Poultry Tissues by LC-MS/MS

This protocol describes a method for the extraction and quantification of diclazuril residues in poultry tissues.[3]

1. Sample Preparation and Extraction:

-

Homogenize 2 grams of minced tissue (muscle, liver, or kidney) with 6 grams of anhydrous sodium sulfate.

-

Add an internal standard and 10 mL of ethyl acetate.

-

Homogenize the mixture and then centrifuge.

-

Collect the supernatant and repeat the extraction process on the pellet.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: A constant flow rate suitable for the column dimensions.

-

Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A tandem mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for diclazuril and the internal standard.

4. Quantification:

-

A calibration curve is prepared using matrix-matched standards.

-

The concentration of diclazuril in the tissue samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The pharmacokinetic profile of diclazuril in poultry is characterized by slow oral absorption, wide tissue distribution with higher concentrations in the liver and kidney, and a long elimination half-life. A key feature of diclazuril is its limited metabolism, with the parent compound being the major component excreted, primarily in the feces. The analytical methods outlined, particularly LC-MS/MS, provide the necessary sensitivity and specificity for both pharmacokinetic studies and regulatory residue monitoring. This comprehensive understanding is essential for the responsible and effective use of diclazuril in the poultry industry.

References

- 1. 859. Diclazuril (WHO Food Additives Series 36) [inchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development and Application of a Physiologically Based Pharmacokinetic Model for Diclazuril in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. pubs.acs.org [pubs.acs.org]

The Bioavailability of Diclazuril Formulations in Livestock: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril, a benzeneacetonitrile compound belonging to the triazine class of anticoccidials, is widely utilized in veterinary medicine to control coccidiosis in various livestock species. Its efficacy is intrinsically linked to its bioavailability, which can be significantly influenced by the drug's formulation. This technical guide provides an in-depth analysis of the bioavailability of different Diclazuril formulations in key livestock species, including cattle, sheep, and poultry. The guide synthesizes available pharmacokinetic data, details experimental methodologies, and visualizes relevant workflows and pathways to serve as a comprehensive resource for researchers, scientists, and professionals involved in veterinary drug development.

Comparative Bioavailability of Diclazuril Formulations

The oral bioavailability of Diclazuril is generally considered to be low to moderate, and formulation strategies play a crucial role in optimizing its absorption. The following sections and tables summarize the pharmacokinetic parameters of various Diclazuril formulations in different livestock species.

Diclazuril Formulations in Cattle

In cattle, studies have primarily focused on enhancing the oral absorption of Diclazuril through the use of different salt forms. A key study compared the bioavailability of Diclazuril administered as a pure powder (suspended in water) to a Diclazuril sodium salt formulation applied to the oral mucosa.

Table 1: Pharmacokinetic Parameters of Diclazuril Formulations in Cattle

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | Relative Bioavailability (%) | Species | Reference |

| Diclazuril (Pure Powder) | 2.2 mg/kg | Variable | Delayed & Variable | 42.5 | Cattle | [1][2][3] |

| Diclazuril Sodium Salt | 2.2 mg/kg | Not Reported | ~8 | 100 (Reference) | Cattle | [1][2][3][4] |

Relative bioavailability of the pure powder is in comparison to the Diclazuril sodium salt formulation.

The data clearly indicates that the sodium salt formulation leads to more rapid and reliable absorption, with an approximately 2.5-fold increase in bioavailability compared to the pure Diclazuril powder in cattle[1][2][3][4]. This suggests that solubility is a significant limiting factor in the oral absorption of Diclazuril in this species.

Diclazuril Formulations in Sheep (Lambs)

In lambs, Diclazuril is commonly administered as an oral suspension. Studies have investigated the pharmacokinetics of this formulation in both pre-ruminant and ruminant lambs, revealing age-related differences in absorption.

Table 2: Pharmacokinetic Parameters of Diclazuril Oral Suspension in Lambs

| Age Group | Dose (Oral Suspension) | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Species | Reference |

| Pre-ruminant Lambs | 5 mg/kg | 1321 | 9.4 | Not Reported | Not Reported | Lamb | [5][6][7] |

| Ruminant Lambs | 5 mg/kg | 974 | 21.2 | Not Reported | ~30 | Lamb | [5][6][7][8] |

The absorption of Diclazuril from an oral suspension is noted to be poor and decreases with the age of the lambs[5][8]. Pre-ruminant lambs exhibit a higher peak plasma concentration (Cmax) and a shorter time to reach it (Tmax) compared to ruminant lambs, suggesting that the developing rumen may influence the rate and extent of absorption[5][6][7].

Diclazuril Formulations in Poultry

In poultry, Diclazuril is administered through medicated feed (premix) or drinking water. More recently, nanoemulsion formulations have been explored to enhance bioavailability and efficacy.

Table 3: Pharmacokinetic Parameters of Diclazuril Formulations in Poultry

| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | T½ (h) | Species | Reference |

| Oral Gavage (2.5% solution) | 1.25 mg/kg | Not Reported | 6 | ~48 | Broiler Chickens | [9] |

| Medicated Feed (Premix) | 1 mg/kg | Not Reported | Not Reported | Not Reported | Broiler Chickens | [10][11] |

| Medicated Drinking Water | 0.5-1 mg/L | Not Reported | Not Reported | Not Reported | Broiler Chickens | [10][11] |

| Nanoemulsion (DZN) | 2.5 mg/L (drinking water) | Not Reported | Not Reported | Not Reported | Broiler Chickens | [12][13] |

| Oral Administration | 0.3 mg/kg | 5.35 | 8 | 30.74 | Japanese Quails | [10] |

| Oral Administration | 0.3 mg/kg | 9.14 | 8 | 26.48 | Domestic Pigeons | [10] |

While direct comparative pharmacokinetic data for different formulations in poultry is limited in the available literature, a study on a Diclazuril nanoemulsion (DZN) in broilers demonstrated similar efficacy at a quarter of the dose of a commercial formulation (2.5 mg/L vs. 10 mg/L)[12][13]. This strongly suggests a significant enhancement in bioavailability with the nanoemulsion formulation. A physiologically based pharmacokinetic (PBPK) model for Diclazuril in broiler chickens calculated the absolute oral bioavailability to be approximately 24.32% for both in-feed and in-water medication[14].

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of drug bioavailability. The following sections outline the methodologies for key experiments cited in the literature.

General Bioavailability Study Design

A typical bioavailability study for a veterinary drug like Diclazuril follows a structured protocol, often guided by regulatory bodies such as the EMA and OECD[7][15][16][17]. A parallel or crossover study design is commonly employed[18][19].

Analytical Methodology: Diclazuril Quantification in Plasma

Accurate quantification of Diclazuril in plasma is critical for pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods employed[1][4][8][20].

1. Sample Preparation (Solid-Phase Extraction - SPE) [1][20]

-

To 1 mL of plasma, add an internal standard (e.g., a structural analog of Diclazuril).

-

Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).

-

Condition a C18 SPE cartridge with methanol (B129727) followed by the phosphate buffer.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with the phosphate buffer, 1.0 M acetic acid, and hexane.

-

Elute Diclazuril with an appropriate solvent (e.g., acidified methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

-

Column: Reversed-phase C18 column (e.g., Nucleosil ODS, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate). A gradient elution may be used.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detector set at approximately 280 nm.

-

Quantification: Based on the peak area ratio of Diclazuril to the internal standard against a calibration curve.

-

Chromatography: Similar to HPLC-UV, using a reversed-phase column and a gradient elution of acetonitrile and an aqueous buffer.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Diclazuril and the internal standard are monitored.

-

Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve. The limit of quantification can be as low as 1 ng/mL[8].

Diclazuril Absorption and Metabolism Pathways

The precise molecular mechanisms governing the intestinal absorption and metabolism of Diclazuril in livestock are not fully elucidated. However, based on its chemical properties (lipophilic benzeneacetonitrile) and general principles of xenobiotic metabolism, a putative pathway can be proposed.

Diclazuril, being a lipophilic compound, is likely absorbed from the gastrointestinal tract primarily through passive diffusion[21][22]. After absorption, it enters the portal circulation and is transported to the liver, the primary site of drug metabolism[21][22][23]. In the liver, it may undergo Phase I metabolism, likely mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions to form more water-soluble metabolites[21][23][24][25]. However, studies suggest that the metabolism of Diclazuril is limited, with the parent drug being the major component found in plasma and tissues[3][26]. Excretion occurs predominantly through the feces, with renal excretion being a minor route[22][26]. The identification of a previously unreported metabolite in cattle suggests that further research is needed to fully characterize the metabolic fate of Diclazuril[1][3][26].

Conclusion

The bioavailability of Diclazuril in livestock is highly dependent on its formulation. The use of sodium salts and nanoemulsions has shown promise in enhancing its oral absorption and, consequently, its therapeutic efficacy. This technical guide provides a consolidated overview of the current knowledge on the bioavailability of different Diclazuril formulations, along with detailed experimental protocols and visual representations of key processes. Further research, particularly direct comparative bioavailability studies of different formulations within the same species and a more in-depth investigation into the specific metabolic pathways, will be invaluable for the continued optimization of Diclazuril therapy in livestock.

References

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. Plasma concentrations of diclazuril following oral administration of diclazuril and diclazuril sodium salt to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijvm.org.il [ijvm.org.il]

- 6. [PDF] Pharmacokinetic study of diclazuril in pre-ruminant and ruminant lambs. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. Development and Application of a Physiologically Based Pharmacokinetic Model for Diclazuril in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of diclazuril nanoemulsion in control of Eimeria tenella in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. revues.cirad.fr [revues.cirad.fr]

- 16. Invited review: Cytochrome P450 enzyme involvement in health and inflammatory-based diseases of dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. osp.od.nih.gov [osp.od.nih.gov]

- 18. Parallel/Crossover Study - Creative Biolabs [creative-biolabs.com]

- 19. Considerations for crossover design in clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Drug metabolism - Wikipedia [en.wikipedia.org]

- 22. ClinPGx [clinpgx.org]

- 23. fda.gov [fda.gov]

- 24. Role of the cytochrome P450 enzyme system in veterinary pharmacokinetics: where are we now? Where are we going? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. dokumen.pub [dokumen.pub]

- 26. "Plasma concentrations of diclazuril following oral administration of d" by Levent Dirikolu, Andreas Fritz Lehner et al. [repository.lsu.edu]

Diclazuril's Immunomodulatory Role in Avian Coccidiosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. While the primary mechanism of action of the anticoccidial drug diclazuril is the inhibition of parasite development, emerging evidence suggests that its efficacy is also linked to its influence on the host's immune response. This technical guide provides an in-depth analysis of the current understanding of diclazuril's impact on the host immune system during Eimeria infection in poultry. It synthesizes quantitative data on immunological parameters, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers and professionals in the field.

Introduction

Diclazuril, a benzeneacetonitrile derivative, is a widely used synthetic anticoccidial agent effective against various Eimeria species in poultry.[1] Its primary mode of action involves interfering with the late schizont and gametocyte stages of the parasite's life cycle, thereby reducing oocyst shedding and subsequent environmental contamination.[2] However, the pathology of coccidiosis is not solely a result of parasite replication but also stems from the host's inflammatory response, which can lead to significant tissue damage. Therefore, understanding how anticoccidial drugs like diclazuril interact with and modulate the host's immune response is crucial for developing more effective and holistic control strategies. This guide explores the multifaceted immunomodulatory effects of diclazuril, moving beyond its direct antiparasitic activity to its role in shaping the host's defense against coccidiosis.

Impact of Diclazuril on Host Immune Parameters: A Quantitative Overview

Diclazuril administration in Eimeria-infected chickens has been shown to alter various components of the host immune response. The following tables summarize the key quantitative findings from several studies, providing a comparative look at the drug's effect on cytokine expression and antibody production.

Table 1: Effect of Diclazuril on Cytokine Gene Expression in Eimeria-Infected Chickens

| Cytokine | Tissue | Eimeria Species | Diclazuril Treatment Details | Change in Expression vs. Infected/Untreated | Reference |

| IFN-γ | Liver | E. tenella | 0.5 mL/L in drinking water for 3 days | Down-regulation | [3] |

| IL-2 | Liver | E. tenella | 0.5 mL/L in drinking water for 3 days | Down-regulation | [3] |

| IFN-γ | Serum | E. tenella | Prophylactic | Decreased concentration | [4] |

| IL-10 | Serum | E. tenella | Prophylactic | Increased concentration | [4] |